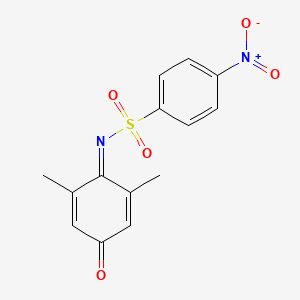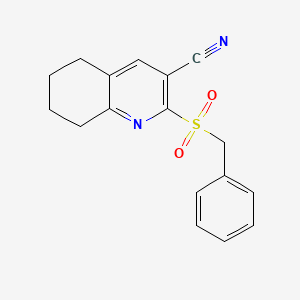![molecular formula C23H22N6O3S B5506171 N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)
N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that start with base molecules, typically involving the formation of 1,2,4-triazole rings, which are then further modified through reactions such as acylation, hydrazide formation, and the introduction of specific functional groups like methoxyphenyl or furylmethylene groups. For example, compounds within this family have been synthesized through reactions involving hydrazine hydrate and various aldehydes or ketones to introduce specific substituents, further modified to achieve the desired compound (Bekircan, Menteşe, & Ülker, 2015; Salgın-Gökşen et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of several key functional groups. For example, the triazole ring is a five-membered heterocycle containing three nitrogen atoms, which significantly influences the compound's electronic and structural properties. The molecular conformation and electronic properties, including frontier molecular orbital analysis and natural bond orbital (NBO) charge analysis, can be investigated using computational methods like density functional theory (DFT) (Atalay et al., 2019).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, depending on their functional groups. Reactions can include nucleophilic substitution, where the compound acts as an electrophile, or condensation reactions with other organic compounds. Their reactivity can be attributed to the presence of active sites such as the nitrogen atoms in the triazole ring or the hydrazide group, which can engage in hydrogen bonding and other intermolecular interactions (Ünver et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be determined through various analytical techniques. The melting points and solubility in different solvents can provide insights into the compound's suitability for further applications or synthesis steps. X-ray crystallography can reveal the crystalline structure, showcasing the molecular geometry and intermolecular interactions within the crystal lattice (Quoc et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions. These properties are influenced by the compound's molecular structure, particularly the electron-donating or withdrawing effects of substituents on the aromatic rings or the triazole nucleus. Studies involving spectroscopic methods (FT-IR, NMR) and computational chemistry can provide valuable insights into these aspects (Inkaya et al., 2012).
Scientific Research Applications
Antioxidant and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the compound , have demonstrated significant antioxidant and anticancer activities. The antioxidant activity of some compounds was found to be even higher than ascorbic acid, a well-known antioxidant. These compounds have also shown promising results in MTT assays against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Nonlinear Optical Properties : Hydrazones similar to the compound have been synthesized and their nonlinear optical properties were studied using a single beam z-scan technique. These compounds displayed two-photon absorption and are potential candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).
Solvatochromism and Crystallochromism : Studies on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings have been conducted. These compounds exhibit interesting solvatochromic and crystallochromic properties, which are significant in understanding molecular interactions in various environments (El-Sayed et al., 2003).
Lipase and α-Glucosidase Inhibition : Compounds derived from similar structures have been synthesized and tested for their lipase and α-glucosidase inhibition. This research can contribute to the development of new treatments for diseases related to these enzymes (Bekircan et al., 2015).
Anticancer Evaluation : Derivatives of 1H-benzimidazole, which are structurally similar, have been synthesized and evaluated for their anticancer properties. These compounds were tested against various human cancer cell lines, showing promising results as potential chemotherapeutic agents (Salahuddin et al., 2014).
Molecular Conformational Analysis : A comprehensive study on the molecular conformation, spectroscopic characterization, and intramolecular hydrogen bonding of related compounds was conducted. This research provides valuable insights into the electronic and structural properties of such compounds (Atalay et al., 2019).
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-31-20-12-6-5-11-19(20)24-15-21-26-28-23(29(21)17-8-3-2-4-9-17)33-16-22(30)27-25-14-18-10-7-13-32-18/h2-14,24H,15-16H2,1H3,(H,27,30)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKVVPOGKZWGJ-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-furan-2-ylmethylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)



![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)
![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)
![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)
![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)
